molecular formula C10H12F3N5O2S B2386105 3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2034320-28-8

3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2386105
CAS RN: 2034320-28-8
M. Wt: 323.29
InChI Key: QZUFGHAYLUHUSP-UHFFFAOYSA-N
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Description

3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C10H12F3N5O2S and its molecular weight is 323.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Heterocycles : This compound is part of a broader class of chemicals used in the synthesis of various heterocycles, including pyrazole and pyridine derivatives. These synthesized compounds have shown significant antibacterial and antifungal activities, with some being more potent than standard drugs like Amphotericin B against specific fungal species (Mabkhot et al., 2016).
  • Metal-Free Synthesis : The compound is also involved in the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines. This novel strategy is notable for its short reaction time and high yields, emphasizing its efficiency and potential in medicinal chemistry (Zheng et al., 2014).

Biological and Medicinal Applications

  • Antiproliferative Activity : Research indicates the application of this compound class in developing antiproliferative agents, particularly against certain cancer cell lines. Studies on platinum(II) complexes containing N-donor heterocycles, which include similar triazole derivatives, have shown promising results in inducing apoptotic death in HepG2 cells, suggesting their potential in cancer treatment (Rubino et al., 2014).
  • Herbicidal Activity : Compounds including N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives have been prepared and found to possess excellent herbicidal activity. This suggests their application in agriculture for controlling a broad spectrum of vegetation (Moran, 2003).

Crystallography and Molecular Structure

  • X-Ray Structural Investigation : Studies involving aminoazole interaction with Meldrum’s acid have led to the synthesis of compounds like 1,2,4-triazolo[1,5-a]pyrimidin-7-ones. The structure of these compounds has been elucidated through X-ray structural investigation, contributing to our understanding of their molecular configuration (Lipson et al., 2007).

Mechanism of Action

Target of Action

The primary target of F6524-5902 is phosphorylated-p68 (P-p68) . P-p68 is a key protein that modulates the Wnt/β-catenin pathway, a crucial biological pathway that promotes cancer cell growth and metastasis . P-p68 is abundant in tumor cells and plays a key role in promoting the transport of β-catenin from the cell cytoplasm into the nucleus .

Mode of Action

F6524-5902 is a first-in-class anticancer agent that targets P-p68 and attenuates the nuclear shuttling of β-catenin . By inhibiting the transport of β-catenin into the nucleus, F6524-5902 disrupts the Wnt/β-catenin signaling pathway, which is essential for cancer cell growth and metastasis .

Biochemical Pathways

The primary biochemical pathway affected by F6524-5902 is the Wnt/β-catenin pathway . This pathway is crucial for cell growth, differentiation, and survival. When F6524-5902 inhibits the nuclear transport of β-catenin, it disrupts the Wnt/β-catenin signaling pathway, leading to the inhibition of cancer cell growth and metastasis .

Pharmacokinetics

The pharmacokinetics of F6524-5902 are dose-proportional, and the compound exhibits plasma and tumor tissue in nude mice . .

Result of Action

The result of F6524-5902’s action is the inhibition of cancer cell growth and metastasis . The compound demonstrates potent antiproliferative activity in vitro against triple-negative breast cancer (TNBC) cell lines . Treatment with F6524-5902 results in the induction of apoptosis, G2-M cell-cycle arrest, and aneuploidy in a subset of cell lines .

properties

IUPAC Name

3-[(dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N5O2S/c1-17(2)21(19,20)14-6-8-15-16-9-7(10(11,12)13)4-3-5-18(8)9/h3-5,14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUFGHAYLUHUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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